4,7,10,13,16,19-Docosahexaenoic acid is classified as an omega-3 fatty acid due to the position of its first double bond three carbons from the methyl end of the fatty acid chain. It is commonly sourced from:
The biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid occurs primarily through the elongation and desaturation of shorter-chain fatty acids. The process involves several key steps:
The final steps occur in the endoplasmic reticulum and involve beta-oxidation processes in peroxisomes. Specifically, 6,9,12,15,18,21-tetracosahexaenoic acid is converted to 4,7,10,13,16,19-docosahexaenoic acid via specific enzymatic actions that favor certain metabolic pathways .
The molecular formula for 4,7,10,13,16,19-docosahexaenoic acid is , with a molecular weight of approximately 328.49 g/mol. The structure features:
The structural representation can be denoted by its IUPAC name: (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid. The presence of multiple double bonds contributes to its fluidity and functionality in biological membranes .
4,7,10,13,16,19-docosahexaenoic acid participates in various biochemical reactions:
These reactions are crucial for cellular energy homeostasis and membrane integrity .
The mechanism of action of 4,7,10,13,16,19-docosahexaenoic acid primarily relates to its role in cell signaling and membrane fluidity:
Research indicates that it may also influence gene expression related to inflammation and lipid metabolism .
Key physical and chemical properties include:
These properties indicate its stability under certain conditions but also highlight its sensitivity to heat and light .
4,7,10,13,16,19-docosahexaenoic acid has various scientific applications:
Its significance continues to grow as research uncovers more about its health benefits and applications in various fields .
The aerobic biosynthesis of DHA (22:6n-3) constitutes an oxygen-dependent pathway involving sequential elongation and desaturation reactions catalyzed by membrane-bound enzyme complexes in the endoplasmic reticulum. This pathway initiates with the precursor α-linolenic acid (ALA, 18:3n-3), which undergoes a cascade of transformations: Δ6-desaturation to stearidonic acid (18:4n-3), elongation to eicosatetraenoic acid (20:4n-3), Δ5-desaturation to eicosapentaenoic acid (EPA, 20:5n-3), elongation to docosapentaenoic acid (DPA, 22:5n-3), and ultimately Δ4-desaturation to DHA. Microalgae like Thraustochytrium possess a functional Δ4-desaturase (identified via heterologous expression in yeast) that directly converts 22:5n-3 to DHA, representing the terminal enzymatic step in their aerobic pathway [1] [3] [9].
In mammals, including humans, the pathway diverges due to the absence of Δ4-desaturase activity. Instead, DPA (22:5n-3) undergoes elongation to tetracosapentaenoic acid (24:5n-3), followed by Δ6-desaturation to tetracosahexaenoic acid (24:6n-3). This C24 intermediate must then be translocated to peroxisomes for partial β-oxidation, yielding DHA through a two-carbon chain-shortening reaction—a process termed the Sprecher shunt [1] [3] [7]. Crucially, subcellular compartmentalization regulates this pathway: In microalgae like Emiliania huxleyi, radiolabeling studies demonstrate that plastid-synthesized intermediates (e.g., octadecapentaenoic acid, OPA) are incorporated into galactolipids within plastids, whereas DHA is exclusively associated with extraplastidial phospholipids like phosphatidylcholine [4].
Table 1: Key Enzymes in Aerobic DHA Biosynthesis Across Organisms
Enzyme | Function | Microalgae | Mammals |
---|---|---|---|
Δ6-Desaturase | Converts 18:3n-3 → 18:4n-3 | Present | Present |
Δ5-Desaturase | Converts 20:4n-3 → 20:5n-3 (EPA) | Present | Present |
Δ4-Desaturase | Converts 22:5n-3 → 22:6n-3 (DHA) | Present | Absent |
Δ6-Elongase | Elongates 20:5n-3 → 22:5n-3 | Present | Present |
C24-Specific Elongase | Elongates 22:5n-3 → 24:5n-3 | Variable | Essential |
Distinct from aerobic mechanisms, the anaerobic polyketide synthase (PKS) pathway enables DHA synthesis without molecular oxygen or desaturase enzymes. This pathway operates in marine protists like Schizochytrium and bacteria through a mega-enzyme complex (PUFA synthase) that synthesizes DHA de novo from acetate and malonyl-CoA precursors. The PUFA synthase employs integrated catalytic domains (ketosynthase, acyltransferase, dehydratase, enoyl reductase) to iteratively extend the acyl chain while introducing double bonds during chain elongation. This mechanism mirrors bacterial fatty acid synthesis but incorporates specialized cis-acting enoyl reductases that generate double bonds through skipped reduction steps [3] [4] [9].
Metabolic tracer studies in Schizochytrium reveal that the PKS pathway functions independently of the aerobic desaturase-elongase cascade. When supplied with ¹⁴C-labeled acetate, DHA is rapidly synthesized and incorporated into phospholipids, bypassing intermediates like EPA or DPA. This pathway’s anaerobic nature provides an ecological advantage in oxygen-depleted marine environments. In Emiliania huxleyi, enzymatic assays using ¹⁴C-malonyl-CoA confirmed that DHA synthesis occurs via this PKS mechanism in the cytosol, contrasting with plastid-localized aerobic pathways for shorter PUFAs like OPA [4] [9].
The terminal steps of DHA biosynthesis reveal fundamental evolutionary divergences between microorganisms and vertebrates:
Δ4-Desaturase Mechanism: Characteristic of microalgae (e.g., Thraustochytrium), this single-step desaturation of 22:5n-3 to DHA occurs in the endoplasmic reticulum. The enzyme is a fusion protein containing N-terminal cytochrome b5 domains that facilitate electron transfer during desaturation. Heterologous expression in yeast confirms its catalytic specificity for 22:5n-3 [1] [9].
Sprecher’s Shunt: Mandatory in mammals due to the lack of Δ4-desaturase, this pathway elongates 22:5n-3 to 24:5n-3, followed by Δ6-desaturation to 24:6n-3. The C24 intermediate undergoes peroxisomal β-oxidation via a single cycle to produce DHA. Key regulatory points include:
Deficiencies in peroxisomal β-oxidation enzymes (e.g., acyl-CoA oxidase or D-bifunctional protein) in humans (Zellweger syndrome) severely impair DHA synthesis, underscoring the shunt’s physiological necessity [3] [7].
Peroxisomes are indispensable for DHA biosynthesis in mammals and contribute to lipid homeostasis in microalgae. The Sprecher shunt relies on peroxisomal enzymes to shorten 24:6n-3 to DHA through a partial β-oxidation cycle:
Compartmental crosstalk is critical: Newly synthesized DHA is rapidly exported to microsomes and esterified into phospholipids (e.g., phosphatidylcholine) to prevent retroconversion. Incubation studies with rat liver peroxisomes and microsomes demonstrate that DHA-CoA is preferentially acylated into 1-acyl-GPC over degradation, with esterification rates (~135 nmol/min/mg protein) exceeding those of precursor fatty acids like 22:5n-3 [2] [7].
Table 2: Key Enzymes in Peroxisomal DHA Synthesis and Their Functions
Enzyme | Reaction Catalyzed | Metabolic Role |
---|---|---|
Acyl-CoA Oxidase | 24:6n-3-CoA → 2-trans-24:7n-3-CoA (with H₂O₂ generation) | First oxidation step |
Δ3,5,Δ2,4-Dienoyl-CoA Isomerase | Conjugates diene systems for reductase substrate generation | Isomerizes trans-2,cis-6 to trans-3,cis-6 |
2,4-Dienoyl-CoA Reductase | Reduces trans-3,cis-6-dienoyl-CoA to trans-2-enoyl-CoA | NADPH-dependent saturation step |
Enoyl-CoA Hydratase/Thiolase | Cleaves trans-2-enoyl-CoA to DHA-CoA + acetyl-CoA | Chain-shortening hydrolysis |
Chemical Table: 4,7,10,13,16,19-Docosahexaenoic Acid (DHA)
Property | Value |
---|---|
Systematic Name | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid |
CAS Registry Number | 6217-54-5 |
Molecular Formula | C₂₂H₃₂O₂ |
Molecular Weight | 328.49 g/mol |
IUPAC Name | all-cis-docosa-4,7,10,13,16,19-hexaenoic acid |
Biological Source | Marine microalgae (Schizochytrium, Thraustochytrium), fish oils |
SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
InChI Key | MBMBGCFOFBJSGT-KUBAVDMBSA-N |
Lipid Classification | ω-3 Very long-chain polyunsaturated fatty acid (VLCPUFA) |
Primary Biological Roles | Component of neuronal membranes, retinal photoreceptors, modulator of inflammation |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8